molecular formula C17H17FN6O B6481195 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea CAS No. 897624-08-7

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea

Cat. No.: B6481195
CAS No.: 897624-08-7
M. Wt: 340.4 g/mol
InChI Key: IMBORDKVILUQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a synthetic organic compound with intriguing potential across various scientific disciplines. It belongs to a class of compounds featuring both tetrazole and urea moieties, which are known for their versatility in pharmaceutical chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea typically involves a multi-step process:

  • Preparation of Tetrazole Intermediate: : The reaction begins with the introduction of the tetrazole ring. A common method is through the cycloaddition of an azide with an appropriate nitrile under acidic or thermal conditions.

  • Attachment of 4-Fluorophenyl Group: : The 4-fluorophenyl group is often introduced via electrophilic aromatic substitution, where a fluorophenyl halide reacts with a nucleophilic intermediate.

  • Urea Formation: : The final step involves forming the urea linkage, which usually requires the reaction of an amine precursor with isocyanate or phosgene under controlled conditions.

Industrial Production Methods

Industrial-scale production leverages similar synthetic routes but often incorporates:

  • Catalysts: to enhance reaction efficiency.

  • Continuous Flow Reactors: to ensure scalability and consistency in product quality.

  • Automated Monitoring Systems: to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized at various sites, particularly on the phenyl ring.

  • Reduction: : Reduction often targets the tetrazole ring, potentially yielding amine derivatives.

  • Substitution: : Electrophilic aromatic substitution on the phenyl ring or nucleophilic substitution on the tetrazole ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, hydrogenation with palladium catalysts.

  • Substitution: : Halogenation agents like N-bromosuccinimide, bases like sodium hydride.

Major Products

  • Oxidation: : Yields carboxylic acids or ketones.

  • Reduction: : Produces amines or reduced tetrazole forms.

  • Substitution: : Derivatives with varied substituents on the aromatic or tetrazole rings.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions due to its unique electronic properties.

  • Material Science: : Forms part of polymer structures with specific thermal and mechanical properties.

Biology and Medicine

  • Pharmaceuticals: : Potential use as a bioactive scaffold in drug design, particularly for anti-inflammatory and anti-cancer agents.

  • Bioconjugation: : Functional group modifications allow attachment to biomolecules for therapeutic purposes.

Industry

  • Sensors: : Utilized in designing sensors due to its ability to interact with various analytes.

  • Agrochemicals: : Potential role in developing new pesticides or herbicides.

Mechanism of Action

Molecular Targets

  • Enzymes: : Inhibits specific enzymes by mimicking natural substrates or binding to active sites.

  • Receptors: : Modulates receptor activity, potentially impacting signal transduction pathways.

Pathways Involved

  • Signal Transduction: : Alters signaling pathways critical for cell growth, differentiation, or apoptosis.

  • Metabolic Pathways: : Interferes with metabolic enzymes, affecting cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea

  • 3-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea

  • 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea

Uniqueness

  • Fluorine Substitution: : The presence of fluorine in the 4-fluorophenyl group imparts unique electronic and steric properties, influencing the compound's reactivity and interactions.

  • Tetrazole Ring: : The tetrazole moiety confers stability and potential for diverse chemical modifications.

This compound, with its multifaceted applications and unique chemical properties, holds promise for continued exploration and utilization in various scientific fields

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-14-6-8-15(9-7-14)24-16(21-22-23-24)12-20-17(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBORDKVILUQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.